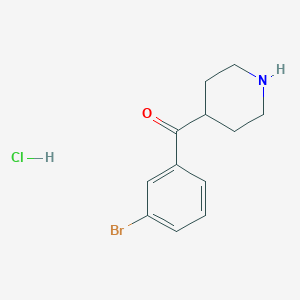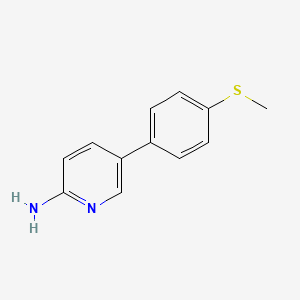
4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride is a chemical compound with the molecular formula C22H24Cl2N2O3 and a molecular weight of 435.34 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in the preparation of Furamidine, an antimicrobial and antiparasitic agent.
準備方法
The synthesis of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the furandiyl and benzenecarboximidic acid intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
化学反応の分析
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the preparation of Furamidine, which has antimicrobial and antiparasitic properties.
Medicine: Research involving this compound contributes to the development of new drugs and treatments for various diseases.
作用機序
The mechanism of action of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of Furamidine, the compound exerts its effects by binding to the DNA of microorganisms, thereby inhibiting their replication and growth. This mechanism is crucial for its antimicrobial and antiparasitic activities.
類似化合物との比較
4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride can be compared with other similar compounds, such as:
Furamidine: As a direct derivative, Furamidine shares many structural and functional similarities with 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride.
Benzenecarboximidic Acid Derivatives: These compounds have similar chemical structures but may differ in their functional groups and overall reactivity.
The uniqueness of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
261778-65-8 |
|---|---|
分子式 |
C₂₂H₂₄Cl₂N₂O₃ |
分子量 |
435.34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
